![molecular formula C10H10N2O2 B569875 Methyl 2-methyl-2H-indazole-6-carboxylate CAS No. 1071433-01-6](/img/structure/B569875.png)
Methyl 2-methyl-2H-indazole-6-carboxylate
Overview
Description
“Methyl 2-methyl-2H-indazole-6-carboxylate” is a chemical compound that belongs to the class of indazole derivatives. Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been extensively studied. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Synthesis and Chemical Interactions
Methyl 2-methyl-2H-indazole-6-carboxylate and its derivatives are extensively studied in the context of chemical synthesis and interaction analysis. Dandu et al. (2007) have highlighted a regiospecific approach for the synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, emphasizing the importance of this compound in regiospecific synthesis and its potential utility in creating targeted molecular structures (Dandu et al., 2007). Similarly, Orozco-Guareño et al. (2019) reported the molar standard enthalpy of formation for various indazole derivatives, including 1-methyl-1H-indazole-6-carboxylic methyl ester, highlighting the compound's significance in thermochemical studies (Orozco-Guareño et al., 2019).
Biological Activities and Applications
Indazole derivatives, including this compound, have shown promise in various biological applications. Panda et al. (2022) discuss the impact of the Indazole scaffold as an antibacterial and antifungal agent, indicating the compound's potential in combating microbial infections (Panda et al., 2022). Furthermore, Chu De-qing (2011) outlines the synthesis and antitumor activities of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, emphasizing the compound's relevance in oncological research (Chu De-qing, 2011).
Structural and Functional Studies
This compound also plays a crucial role in structural and functional studies. El'chaninov et al. (2018) discuss the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, showcasing the compound's versatility in creating complex heterocyclic structures (El'chaninov et al., 2018). Similarly, Grant et al. (2003) describe the preparation of alkyl 4,5-dihydro-2H-benz[g]indazole-2-carboxylates and Methyl 4,5-dihydro-2H-benz[e]indazole-2-carboxylates, highlighting the compound's utility in generating fused-ring heterocyclic products with significant application potential (Grant et al., 2003).
Safety and Hazards
Future Directions
Indazole derivatives, including “Methyl 2-methyl-2H-indazole-6-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities .
Mechanism of Action
Target of Action
Methyl 2-methyl-2H-indazole-6-carboxylate is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are key mediators of inflammation .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.2 cm/s .
Result of Action
Indazole derivatives have been found to exert various biological effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
properties
IUPAC Name |
methyl 2-methylindazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-4-3-7(10(13)14-2)5-9(8)11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPLMPLBWKMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653316 | |
Record name | Methyl 2-methyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1071433-01-6 | |
Record name | 2H-Indazole-6-carboxylic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071433-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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